molecular formula C22H14 B058994 1,2-Dihydrobenzo[ghi]perylene CAS No. 16310-65-9

1,2-Dihydrobenzo[ghi]perylene

Cat. No. B058994
CAS RN: 16310-65-9
M. Wt: 278.3 g/mol
InChI Key: STUHEQLGYKSSCX-UHFFFAOYSA-N
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Description

1,2-Dihydrobenzo[ghi]perylene is a polycyclic aromatic hydrocarbon with the chemical formula C22H12 . It occurs naturally in crude oil and coal tar . It is a product of incomplete combustion and is found in tobacco smoke, automobile exhausts, industrial emissions, grilled meat products, and edible oils .


Synthesis Analysis

A new class of pyridazine fused aromatics, 1,2-diazabenzo[ghi]perylenes, is conveniently synthesized from 2,7-dihydroxynaphthalene via intermolecular oxidative coupling followed by a condensation reaction .


Molecular Structure Analysis

The molecular structure of 1,2-Dihydrobenzo[ghi]perylene is available as a 2D Mol file or as a computed 3D SD file . The compounds show a twisted structure and unique P-/P- and M-/M-enantiomer pairs are observed in their single crystals .


Chemical Reactions Analysis

The synthesis of 1,2-Dihydrobenzo[ghi]perylene involves an intermolecular oxidative coupling followed by a condensation reaction .


Physical And Chemical Properties Analysis

The molecular weight of 1,2-Dihydrobenzo[ghi]perylene is 276.3307 . The compounds are fully characterized via X-ray crystallographic analysis, optical spectroscopy, and electrochemistry .

Scientific Research Applications

  • Synthesis and Fluorescence Applications : A study by Głodek, Makal, & Plażuk (2018) described a method to synthesize 1-acyl-2-alkylbenzo[ghi]perylenes, which are derivatives of 1,2-Dihydrobenzo[ghi]perylene. These compounds exhibit fluorescence in solution, suggesting potential applications in fluorescence-based technologies (Głodek, Makal, & Plażuk, 2018).

  • Solvent Polarity Probes : Tucker, Acree, Fetzer, & Mitchell (1993) explored the use of hydrogenated derivatives of 1,2-Dihydrobenzo[ghi]perylene as solvent polarity probes. These compounds demonstrated significant variation in emission intensity ratio with changes in solvent polarity, indicating their utility in studying solvent environments (Tucker, Acree, Fetzer, & Mitchell, 1993).

  • Mutagenicity and Environmental Impact : Vance & Chan (1983) synthesized and characterized nitro derivatives of 1,2-Dihydrobenzo[ghi]perylene and found them to be highly mutagenic in the Ames Salmonella assay. This finding is significant for understanding the environmental and health impacts of such compounds (Vance & Chan, 1983).

  • Characterization and Electronic Properties : Wei et al. (2017) synthesized a new class of 1,2-diazabenzo[ghi]perylenes, demonstrating their unique twisted structure and intramolecular charge transfer characteristics. This research is important for developing new materials with specific electronic properties (Wei et al., 2017).

  • Biodegradation Optimization : Mandal, Ojha, & Das (2018) investigated the biodegradation of 1,2-Dihydrobenzo[ghi]perylene using a yeast consortium in the presence of ZnO nanoparticles. Their study provided insights into optimizing the degradation process, which is crucial for environmental remediation (Mandal, Ojha, & Das, 2018).

  • Electrochemical and Spectroscopic Properties : Viswanath et al. (2016) explored the electrochemical and spectroscopic properties of alkyl- and aryl-substituted benzo[ghi]perylenetriimides. This research contributes to the understanding of the properties of such compounds for potential applications in optoelectronics and photovoltaics (Viswanath et al., 2016).

  • Photocyclization and Structural Studies : Arai, Nakamura, Yamaguchi, Okazaki, & Hida (1991) demonstrated the synthesis of Azonia derivatives of Benzoperylene and Benzocoronene by photocyclization. This process is relevant for the synthesis of structurally unique compounds (Arai et al., 1991).

  • Supercritical Pyrolysis Products Analysis : Oña & Wornat (2008) analyzed supercritical pyrolysis products of toluene and Fischer-Tropsch synthetic jet fuel, identifying 1,2-Dihydrobenzo[ghi]perylene among other polycyclic hydrocarbons. This is key for identifying compounds formed in supercritical reaction environments and their potential environmental impact (Oña & Wornat, 2008).

Safety And Hazards

1,2-Dihydrobenzo[ghi]perylene is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

The introduction of nitrogen atoms and/or an imide unit onto the 1,2-Dihydrobenzo[ghi]perylene core enables control of the rate constants of both the fluorescence and intersystem crossing (ISC) pathways, which significantly affects the corresponding quantum yields . This suggests potential future directions for the development of new materials with controlled photophysical properties.

properties

IUPAC Name

hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,15,17(22),18,20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCRIJOYTGAIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C4=C1C=CC5=C4C(=CC=C5)C6=CC=CC(=C63)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936789
Record name 1,2-Dihydrobenzo[ghi]perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydrobenzo[ghi]perylene

CAS RN

16310-65-9
Record name Benzo(ghi)perylene, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihydrobenzo[ghi]perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Kurobane, LC Vining, AG McInnes… - Canadian Journal of …, 1981 - cdnsciencepub.com
Elsinochromes C and D have been isotopically labelled by supplementing cultures of the producing fungus with sodium [1- 13 C]-, [2- 13 C]-, [1,2- 13 C]-, or [2- 13 C, 2- 2 H 3 ]acetate …
Number of citations: 30 cdnsciencepub.com
RJJC Lousberg, CA Salemink, U Weiss… - Journal of the Chemical …, 1969 - pubs.rsc.org
The constitutions of the pigments produced by moulds of the genus Elsinoe, the elsinochromes A, B, and C, have been elucidated. The stereochemistry of elsinochrome A has been …
Number of citations: 45 pubs.rsc.org
伊東哲雄, 小田切敏, 大矢冨二郎 - 日本農芸化学会誌, 1984 - jstage.jst.go.jp
S. glycines was incubated on potato extract agar plates containing 5% sucrose for a month at 25 C. The pigment of mycelia was separated by chromatography on silica gel columns and …
Number of citations: 5 www.jstage.jst.go.jp

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